Cas no 175448-32-5 (Benzamide,2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-)
![Benzamide,2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]- structure](https://it.kuujia.com/scimg/cas/175448-32-5x500.png)
175448-32-5 structure
Nome del prodotto:Benzamide,2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-
Benzamide,2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzamide,2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-
- 2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
- (1S)-2-Hydroxy-N-(6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)benzamide
- Benzamide, 2-hydroxy-N-(6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo(4.1.0)hept-3-en-3-yl)-, (1S)-
- Epoxyquinomicin B
- Benzamide, 2-hydroxy-N-(6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo(4.1.0 )hept-3-en-3-yl)-, (1S)-
- 2-Hydroxy-N-[6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzene-1-carboximidic acid
- CHEBI:200485
- 175448-32-5
- CHEMBL317846
- DTXSID10938668
-
- Inchi: InChI=1S/C14H11NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,12,16-17H,6H2,(H,15,20)
- Chiave InChI: VIGCRVLJRHAWJR-UHFFFAOYSA-N
- Sorrisi: OC1C=CC=CC=1C(NC1=CC(=O)C2(CO)C(O2)C1=O)=O
Proprietà calcolate
- Massa esatta: 289.059
- Massa monoisotopica: 289.059
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 542
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 30
- XLogP3: 0.5
- Carica superficiale: 0
- Superficie polare topologica: 116Ų
Proprietà sperimentali
- Densità: 1.63
- Punto di ebollizione: 625.7°Cat760mmHg
- Punto di infiammabilità: 332.2°C
- Indice di rifrazione: 1.694
- PSA: 119.72000
- LogP: -0.13760
Benzamide,2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]- Letteratura correlata
-
1. Back matter
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
175448-32-5 (Benzamide,2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-) Prodotti correlati
- 2229294-00-0(1-1-(1-phenylethyl)cyclopropylethan-1-amine)
- 2228637-31-6(methyl 3-(2-methyl-1-oxopropan-2-yl)thiophene-2-carboxylate)
- 2098160-04-2((Z)-2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-N'-hydroxyacetimidamide)
- 1170775-77-5(6-amino-2-azaspiro[3.3]heptane-6-carboxylic Acid)
- 100911-67-9(1-Amino-2-methylhexan-2-ol)
- 1157057-20-9(2,5-dimethyl-N-(1,2,3-thiadiazol-4-yl)methylaniline)
- 2171820-18-9(4-[3-(Aminomethyl)piperidin-2-yl]benzoic acid)
- 2171665-15-7(2-{(benzyloxy)carbonylamino}-4-(pyridazin-3-yl)butanoic acid)
- 2229312-04-1(O-2-(3-fluoro-5-methylphenyl)-2-methylpropylhydroxylamine)
- 2137488-42-5(2-{(tert-butoxy)carbonylamino}-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
